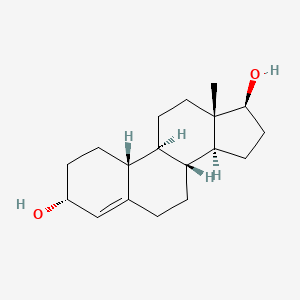

Estren

Overview

Description

It has been studied for its potential effects on bone density and its ability to act through both androgen and estrogen receptors . Estren is particularly noted for its potential to exert anabolic effects on bone while avoiding some of the unwanted side effects associated with traditional estrogens and androgens .

Mechanism of Action

Target of Action

Estren, a synthetic steroid, primarily targets the Androgen Receptor (AR) and the Estrogen Receptor (ER) . These receptors are involved in regulating transcriptional processes . The AR and ER are found in various tissues, including bone-forming cells, female organs, breasts, hypothalamus, and pituitary .

Mode of Action

This compound interacts with its targets, the AR and ER, to regulate both androgenic and estrogenic transcriptional effects . It binds poorly to estrogen and androgen receptors in vitro . It potently regulates direct and indirect androgen receptor-dependent effects on gene expression by osteoblasts . This compound also stimulates androgen receptor-dependent effects on gene expression through conventional estrogen-sensitive transcriptional elements in osteoblasts .

Biochemical Pathways

This compound affects the biochemical pathways associated with the AR and ER. It indirectly activates the androgen receptor to regulate both androgen- and estrogen-like transcriptional responses by bone-forming cells . This compound also causes indirect effects on osteoblast transcription factor activity that replicate those induced by native androgen .

Pharmacokinetics

Estradiol’s bioavailability, metabolism, biological half-life, and other parameters differ by route of administration . The potency of estradiol and its local effects in certain tissues, most importantly the liver, also differ by route of administration .

Result of Action

This compound’s action results in both androgenic and estrogenic transcriptional effects through the AR . It is weakly estrogenic in the mouse uterus and might induce nuclear ERα- and AR-mediated responses . This compound also caused indirect effects on osteoblast transcription factor activity that replicate those induced by native androgen .

Biochemical Analysis

Biochemical Properties

Estren is known to regulate both androgenic and estrogenic transcriptional effects through the androgen receptor . It has been found to have nongenotropic as well as sex-nonspecific osteogenic effects . This compound interacts with various enzymes and proteins, including the androgen receptor and 3α-hydroxysteroid dehydrogenase .

Cellular Effects

This compound influences cell function by regulating gene expression through the androgen receptor . It has been shown to have effects on osteoblasts, the cells responsible for bone formation . This compound also influences cellular metabolism, as it can be metabolized by osteoblasts to produce the potent androgen 19-nortestosterone .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with the androgen receptor . It can activate the androgen receptor to regulate both androgen- and estrogen-like transcriptional responses by bone-forming cells . This compound can also be converted to 19-nortestosterone by a 3α-hydroxysteroid dehydrogenase-like activity, further contributing to its androgenic activity .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been found to have sustained effects on bone formation in ovariectomized and orchidectomized mice .

Metabolic Pathways

This compound is involved in the androgen and estrogen metabolic pathways . It interacts with enzymes such as 3α-hydroxysteroid dehydrogenase, which can convert this compound to 19-nortestosterone .

Subcellular Localization

It is known to interact with the androgen receptor, which is typically located in the cytoplasm and nucleus of cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Estren can be synthesized through a multi-step process involving the modification of steroid precursors. One common method involves the reduction of estrone to estradiol, followed by further chemical modifications to introduce the necessary functional groups .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using steroid precursors. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Estren undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups on the steroid backbone.

Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Estradiol: A natural estrogen with potent effects on bone density and reproductive tissues.

Testosterone: A natural androgen with anabolic effects on muscle and bone.

Selective Estrogen Receptor Modulators (SERMs): Compounds like tamoxifen that selectively modulate estrogen receptor activity

Uniqueness of Estren: this compound is unique in its ability to act through both androgen and estrogen receptors, providing a dual mechanism of action. This dual activity allows this compound to exert anabolic effects on bone while potentially minimizing the side effects associated with traditional estrogens and androgens .

Properties

IUPAC Name |

(3R,8R,9S,10R,13S,14S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12-17,19-20H,2-9H2,1H3/t12-,13+,14-,15-,16+,17+,18+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXKUJNZWYTFJN-AXSMETJDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(CCC34)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C[C@@H](CC[C@H]34)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017064 | |

| Record name | Estren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35950-87-9 | |

| Record name | Estren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

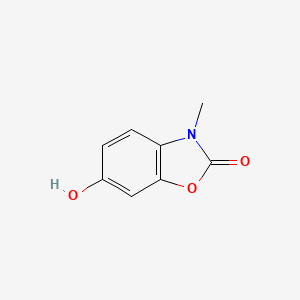

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4'-(Dibromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole](/img/structure/B3131848.png)